molecular formula C18H16N6 B2981886 3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380080-46-4

3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B2981886
CAS No.: 2380080-46-4
M. Wt: 316.368
InChI Key: MFWNGBKTKZYBJT-UHFFFAOYSA-N
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Description

3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H16N6 and its molecular weight is 316.368. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the benzimidazole ring in the compound can bind to enzyme active sites, potentially inhibiting or modulating their function. This interaction is often characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, the compound may interact with proteins involved in cell signaling pathways, altering their conformation and activity.

Cellular Effects

The effects of this compound on cells are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . It can also induce apoptosis in certain cell types by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Furthermore, the compound’s impact on cellular metabolism includes altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The benzimidazole moiety can bind to nucleic acids, proteins, and enzymes, affecting their function. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access . It can also modulate gene expression by interacting with transcription factors or DNA, leading to changes in the transcriptional activity of target genes.

Properties

IUPAC Name

3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c19-9-15-18(21-8-7-20-15)23-10-13(11-23)24-16-4-2-1-3-14(16)22-17(24)12-5-6-12/h1-4,7-8,12-13H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWNGBKTKZYBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=NC=CN=C5C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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